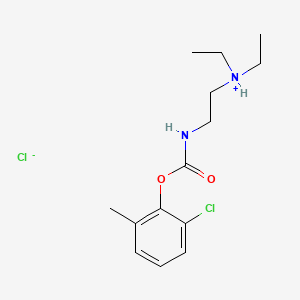

N-(2-(Diethylamino)ethyl)carbamic acid, 6-chloro-o-tolyl ester hydrochloride

CAS No.: 77985-23-0

Cat. No.: VC18445169

Molecular Formula: C14H22Cl2N2O2

Molecular Weight: 321.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77985-23-0 |

|---|---|

| Molecular Formula | C14H22Cl2N2O2 |

| Molecular Weight | 321.2 g/mol |

| IUPAC Name | 2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-diethylazanium;chloride |

| Standard InChI | InChI=1S/C14H21ClN2O2.ClH/c1-4-17(5-2)10-9-16-14(18)19-13-11(3)7-6-8-12(13)15;/h6-8H,4-5,9-10H2,1-3H3,(H,16,18);1H |

| Standard InChI Key | QPHHKBFGUODEEJ-UHFFFAOYSA-N |

| Canonical SMILES | CC[NH+](CC)CCNC(=O)OC1=C(C=CC=C1Cl)C.[Cl-] |

Introduction

Chemical Structure and Basic Properties

The compound’s structure combines a carbamate backbone with a 6-chloro-o-tolyl ester and a diethylaminoethyl group, protonated as a hydrochloride salt. The chlorine atom at the ortho position of the toluene ring enhances its electrophilic reactivity, while the diethylamino group contributes to its solubility in polar solvents . Key physicochemical properties include:

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 321.2 g/mol | |

| Appearance | White crystalline powder | |

| Purity | ≥99% | |

| Solubility | Soluble in ethanol, DMSO |

The hydrochloride salt form improves stability and facilitates handling in laboratory settings. Infrared (IR) spectroscopy confirms the presence of carbamate (C=O stretch at ~1700 cm) and ammonium (N–H bend at ~1600 cm) functional groups.

Synthesis and Purification

The synthesis involves a two-step reaction:

-

Carbamate Formation: Carbamic acid derivatives react with 6-chloro-o-tolyl alcohol under controlled temperatures (50–70°C) and inert atmospheres to prevent side reactions.

-

Salt Formation: The product is treated with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity.

Reaction monitoring employs thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase, while nuclear magnetic resonance (NMR) spectroscopy ( and ) verifies structural integrity. Purification via recrystallization in ethanol-water mixtures (85% v/v) achieves >99% purity .

Mechanism of Action

Acetylcholinesterase Inhibition

The compound competitively inhibits acetylcholinesterase (AChE), an enzyme critical for acetylcholine breakdown in synaptic clefts. By binding to AChE’s catalytic site, it prolongs neurotransmitter activity, making it a candidate for studying neurodegenerative diseases.

Nrf2 Pathway Modulation

Recent findings highlight its role in suppressing nuclear factor erythroid 2-related factor 2 (Nrf2), a regulator of antioxidant response elements. Inhibition of Nrf2 leads to reactive oxygen species (ROS) accumulation, triggering oxidative stress and apoptosis in cellular models . This dual mechanism underscores its potential toxicity and utility in stress response studies.

Applications in Research

Medicinal Chemistry

The compound serves as a scaffold for developing AChE inhibitors, with structural analogs explored for Alzheimer’s disease therapy. Its chlorinated aromatic group enhances blood-brain barrier permeability, a desirable trait in neuropharmacology.

Toxicological Studies

By disrupting Nrf2 signaling, it models oxidative stress in vitro, aiding in the evaluation of antioxidant therapeutics . Studies using human neuroblastoma cells show dose-dependent ROS generation (EC = 12 µM), correlating with mitochondrial dysfunction .

Characterization Techniques

| Technique | Application | Example Data |

|---|---|---|

| High-Performance LC (HPLC) | Purity assessment | Retention time: 8.2 min (C18 column) |

| Mass Spectrometry (MS) | Molecular ion confirmation | m/z = 321.1 [M+H] |

| NMR Spectroscopy | Structural elucidation | δ 1.2 ppm (t, 6H, N–CHCH) |

HPLC chromatograms reveal a single peak under optimized conditions (acetonitrile:water = 70:30), ensuring batch consistency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume